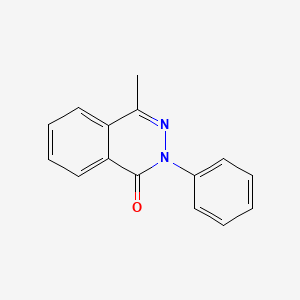

4-Methyl-2-phenyl-2H-phthalazin-1-one

Description

Significance of the Phthalazinone Scaffold in Medicinal Chemistry

The phthalazinone scaffold is a prominent structural feature in a multitude of biologically active compounds. benthamdirect.comnih.gov This nitrogen-rich fused heterocycle is considered a versatile tool in medicinal chemistry due to its favorable physicochemical properties and its ability to interact with a wide array of biological targets. researchgate.netresearchgate.net Its structural rigidity and capacity for substitution at key positions, particularly at the N2 and C4 positions, allow for the fine-tuning of pharmacological activity and the development of compounds with improved efficacy and selectivity. daneshyari.com The adaptability of the phthalazinone core has led to its incorporation into drugs targeting various enzymes and receptors, cementing its importance in modern drug discovery. benthamdirect.comdaneshyari.com

The chemistry of phthalazine (B143731) derivatives has been a subject of growing interest for decades, leading to the discovery of several clinically significant drugs. nih.govnih.gov An early and notable example is Azelastine, a phthalazinone derivative developed for its potent antihistaminic properties and used in the treatment of allergic rhinitis. nih.govgoogle.comnih.gov Another significant milestone was the development of Zopolrestat, an aldose reductase inhibitor investigated for its potential in preventing diabetic complications. nih.govnih.gov

The evolution of phthalazinone-based drug discovery took a major leap forward with the advent of targeted cancer therapies. Researchers identified the phthalazinone scaffold as a core component for inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. benthamdirect.comnih.govjst.go.jp This line of research culminated in the development and approval of Olaparib, the first-in-class PARP inhibitor, which has transformed the treatment landscape for patients with BRCA-mutated cancers, particularly ovarian and breast cancer. nih.govresearchgate.netresearchgate.net The success of Olaparib has spurred further investigation into novel phthalazinone derivatives targeting other key proteins in cancer progression, such as vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and Aurora kinases. benthamdirect.comnih.gov

The Phthalazin-1(2H)-one nucleus is widely regarded as a "privileged pharmacophore" in medicinal chemistry. nih.govnih.gov This designation stems from its recurring presence in compounds that exhibit high affinity for diverse biological targets, suggesting an inherent structural and chemical suitability for receptor binding. researchgate.netnih.gov The scaffold's ability to serve as a template for designing ligands for various receptors, including G protein-coupled receptors (GPCRs), nuclear receptors, and enzymes like kinases and polymerases, underscores its versatility. researchgate.netdaneshyari.com

The term "privileged" reflects the scaffold's capacity to be decorated with different functional groups to create libraries of compounds with a wide spectrum of biological activities. nih.gov This structural versatility allows medicinal chemists to systematically explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties. nih.govdaneshyari.com The phthalazinone core acts as a rigid anchor, presenting substituents in specific spatial orientations to facilitate interactions with the binding sites of various proteins. benthamdirect.comdaneshyari.com Its proven track record in yielding successful drug candidates, most notably PARP inhibitors, confirms its status as a cornerstone for the development of novel therapeutic agents. nih.govnih.gov

Overview of Therapeutic Applications of Phthalazinone Derivatives

Derivatives of the phthalazinone scaffold have been investigated for a vast range of therapeutic applications, demonstrating the platform's remarkable pharmacological versatility. nih.govosf.ioresearchgate.net The broad spectrum of biological activities is a direct result of the scaffold's ability to be chemically modified to target numerous physiological pathways. sci-hub.se These applications span from cancer treatment to managing inflammatory conditions and cardiovascular diseases. benthamdirect.comnih.gov

The most prominent application in recent years is in oncology. Phthalazinone-based compounds, such as Olaparib, are potent inhibitors of PARP, a key enzyme in DNA repair, making them effective against cancers with specific genetic vulnerabilities like BRCA mutations. nih.govnih.gov Beyond PARP, phthalazinone derivatives have been developed as inhibitors of other crucial cancer-related targets, including:

VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): Inhibition of this receptor blocks angiogenesis, the formation of new blood vessels that tumors need to grow. acs.orgresearchgate.netekb.eg

EGFR (Epidermal Growth Factor Receptor): Targeting this receptor can halt the signaling pathways that drive cell proliferation in various cancers. nih.govnih.gov

Aurora Kinases: These enzymes are essential for cell division, and their inhibition can lead to cancer cell death. jst.go.jposf.io

Beyond oncology, phthalazinone derivatives have shown significant promise in other therapeutic areas. They have been explored as anti-inflammatory agents, often by inhibiting enzymes like cyclooxygenase-2 (COX-2) or phosphodiesterases (PDE). nih.govosf.io Other notable applications include antihistaminic, antihypertensive, antidiabetic, and antimicrobial activities. nih.govresearchgate.net The phthalazinone derivative Azelastine is a well-established antihistamine used for allergic rhinitis. google.comnih.gov Furthermore, research has extended into their use as cardiotonic agents, vasorelaxants, and even for their potential in treating neurodegenerative diseases through cholinesterase inhibition. osf.iorsc.org

The following table summarizes the diverse therapeutic applications of the phthalazinone scaffold based on research findings.

| Therapeutic Area | Mechanism/Target | Examples/Research Focus | Citation |

|---|---|---|---|

| Anticancer | PARP Inhibition | Olaparib, Rucaparib, Talazoparib; Treatment of BRCA-mutated cancers. | benthamdirect.comnih.govresearchgate.netresearchgate.net |

| Anticancer | VEGFR Inhibition | Inhibition of tumor angiogenesis. Derivatives like Vatalanib have been studied. | acs.orgresearchgate.netekb.egnih.gov |

| Anticancer | EGFR Inhibition | Targeting cell proliferation signals in cancers like breast cancer. | nih.govnih.gov |

| Anticancer | Aurora Kinase Inhibition | Inducing cell cycle arrest and apoptosis in cancer cells. | benthamdirect.comjst.go.jposf.io |

| Anti-inflammatory | COX-2/LOX-5 Inhibition | Development of non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer gastric side effects. | nih.govosf.io |

| Antihistamine | H1 Receptor Antagonism | Azelastine for the treatment of allergic rhinitis. | google.comnih.govosf.io |

| Antidiabetic | Aldose Reductase Inhibition | Zopolrestat, studied for preventing diabetic complications like retinopathy and neuropathy. | nih.govnih.govsci-hub.se |

| Cardiovascular | Cardiotonic, Vasorelaxant | Derivatives like EG-626 have shown positive inotropic effects. Others act as α-adrenoceptor antagonists. | nih.govosf.io |

| Antiviral | DENV-2 Inhibition | Inhibition of Dengue virus replication. | osf.io |

| Antifungal | Inhibition of fungal growth | Active against pathogenic yeasts and filamentous fungi. | osf.io |

| Neurodegenerative Disease | Cholinesterase Inhibition | Analogues of donepezil (B133215) designed for potential Alzheimer's disease treatment. | researchgate.netrsc.org |

| Antiemetic | Inhibition of Chemotherapy-Induced Emesis | Azelastine and Flezelastine have been studied for anti-vomiting effects. | google.com |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-phenylphthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-11-13-9-5-6-10-14(13)15(18)17(16-11)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVJWGAVZJXYTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80288788 | |

| Record name | 4-Methyl-2-phenyl-2H-phthalazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809321 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6941-96-4 | |

| Record name | NSC57611 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2-phenyl-2H-phthalazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 4 Methyl 2 Phenyl 2h Phthalazin 1 One Analogues

Classical and Modified Cyclocondensation Approaches to the Phthalazinone Core

The most conventional methods for constructing the phthalazinone nucleus involve the [4+2] cyclocondensation of a four-atom component, typically a phthalic acid derivative, with a two-atom nitrogen source, usually hydrazine (B178648) or its derivatives. nih.govdaneshyari.com These reactions are foundational in the synthesis of phthalazinones.

The reaction between phthalic anhydrides and hydrazine derivatives is a widely used method for preparing the phthalazinone core. longdom.orglongdom.org The process generally involves the initial formation of an intermediate, which then undergoes cyclization to yield the phthalazinone ring system. For instance, reacting phthalic anhydride (B1165640) with a substituted hydrazine like phenylhydrazine (B124118) in a suitable solvent is a common first step. bu.edu.eg Subsequent reactions can introduce substituents at various positions. One reported method involves the reaction of phthalic anhydride with aromatic hydrocarbons under Friedel-Craft's conditions to produce 2-aroylbenzoic acids, which are then cyclized with hydrazines. longdom.orglongdom.org

A multi-step synthesis starting from commercially available phthalic anhydride can be employed to produce substituted phthalazinones. longdom.orglongdom.org This highlights the utility of phthalic anhydride as a versatile starting material for accessing the core structure, which can then be further modified.

A more direct and highly effective route to 4-substituted phthalazinones is the condensation of 2-aroylbenzoic acids with hydrazine derivatives. daneshyari.comlongdom.orgbu.edu.eg The synthesis of 4-Methyl-2-phenyl-2H-phthalazin-1-one is classically achieved through the cyclocondensation of 2-acetylbenzoic acid and phenylhydrazine. nih.govchemsrc.com This reaction is typically performed by refluxing the reactants in a solvent such as ethanol (B145695). nih.gov

This method offers a straightforward way to introduce substituents at the C4 and N2 positions of the phthalazinone scaffold. The reaction of various 2-acylbenzoic acids with different hydrazine derivatives has been extensively explored, providing a wide range of phthalazinone analogues. acs.orgsci-hub.se Recent advancements have focused on making this classical reaction more environmentally benign. A highly efficient, catalyst-free, and solvent-free procedure has been developed where 2-acyl-benzoic acids react with hydrazines at an elevated temperature (120 °C) for a short duration (20-60 min), yielding the desired phthalazinones in nearly quantitative yields. acs.org

Table 1: Catalyst-Free Synthesis of Phthalazinone Derivatives from 2-Acyl-benzoic Acids and Hydrazines This table presents data on a solvent-free and catalyst-free method for synthesizing various phthalazinone derivatives, demonstrating high yields and efficiency.

| 2-Acyl-benzoic Acid | Hydrazine | Product | Time (min) | Yield (%) |

|---|---|---|---|---|

| 2-Acetylbenzoic acid | Phenylhydrazine | This compound | 20 | 98 |

| 2-Benzoylbenzoic acid | Hydrazine hydrate (B1144303) | 4-Phenyl-2H-phthalazin-1-one | 30 | 99 |

| 2-Benzoylbenzoic acid | Phenylhydrazine | 2,4-Diphenyl-2H-phthalazin-1-one | 30 | 100 |

| 2-(4-Chlorobenzoyl)benzoic acid | Phenylhydrazine | 4-(4-Chlorophenyl)-2-phenyl-2H-phthalazin-1-one | 30 | 99 |

Data sourced from acs.org.

Modern Multicomponent Reactions for Substituted Phthalazinones

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental compatibility, leading to the development of multicomponent reactions (MCRs) for the synthesis of complex molecules like phthalazinones. nih.gov These reactions combine three or more reactants in a single step to form the final product, incorporating most or all of the atoms from the starting materials.

One-pot procedures are highly advantageous as they reduce the need for intermediate purification steps, saving time and resources. rsc.org Several one-pot, multi-component strategies have been developed for phthalazinone synthesis. longdom.org For example, a three-component reaction of phthalhydrazide, an aromatic aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) can produce complex fused phthalazinone systems. longdom.orgproquest.com

Another innovative one-pot method involves the reaction of phthalic anhydride, phenacyl bromides, and thiocarbohydrazide (B147625) to afford aryl thiadiazinyl-phthalazine-1,4-diones in excellent yields. longdom.orglongdom.org A four-component reaction of phthalimide, hydrazine hydrate, aromatic aldehydes, and malononitrile or ethyl cyanoacetate (B8463686) has also been reported to yield 1H-pyrazolo[1,2-b]phthalazin-5,10-dione derivatives. longdom.orglongdom.org These MCRs provide rapid access to a library of structurally diverse phthalazinone-based compounds. nih.gov

Catalysis plays a pivotal role in modern organic synthesis by enhancing reaction rates, improving yields, and enabling reactions under milder conditions. Various catalysts have been employed in phthalazinone synthesis.

Acid Catalysis : Solid acid catalysts like silica (B1680970) sulfuric acid and p-toluenesulfonic acid (PTSA) have been used effectively in the synthesis of fused phthalazinone systems, often under solvent-free conditions. longdom.org Oxalic acid has also been demonstrated as a cheap and effective catalyst for the one-pot synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones from phthalaldehydic acid and phenyl hydrazine in water. researchgate.net

Metal Catalysis : Palladium-catalyzed reactions are prominent in the functionalization of the phthalazinone scaffold. longdom.org For instance, Suzuki coupling reactions on chlorophthalazine precursors allow for the introduction of various aryl or alkyl groups. longdom.org More recently, Rhodium(III) catalysis has been utilized for the site-selective C-H amidation of N-aryl phthalazinones, demonstrating a sophisticated method for functionalization. acs.org

Ionic Liquids : Ionic liquids have been used as recyclable catalysts, sometimes in combination with other catalysts like AlCl₃ and promoted by ultrasound irradiation, to achieve high yields of phthalazinones in short reaction times. researchgate.net

Organocatalysis : L-proline, an amino acid, has been identified as an efficient organocatalyst for the three-component synthesis of novel pyran-linked phthalazinone-pyrazole hybrids. nih.gov

Table 2: Catalysts Used in the Synthesis of Phthalazinone Derivatives This table summarizes various catalytic systems employed in the synthesis of phthalazinone cores and their derivatives, highlighting the diversity of modern catalytic approaches.

| Catalyst | Reaction Type | Substrates | Notes |

|---|---|---|---|

| p-Toluenesulfonic acid (PTSA) | Three-component condensation | Phthalhydrazide, Aldehydes, Malononitrile | Used in ionic liquid for fused systems. longdom.org |

| Silica sulfuric acid | Three-component condensation | Phthalhydrazide, Aldehydes, Dicarbonyls | Recyclable solid acid catalyst, solvent-free. longdom.org |

| Oxalic acid | One-pot condensation | Phthalaldehydic acid, Phenyl hydrazines | Water-mediated, simple work-up. researchgate.net |

| Rh(III) complexes | C-H Functionalization | N-Aryl phthalazinones, Dioxazolones | Site-selective C-H amidation. acs.org |

| L-proline | Three-component reaction | Phthalazinone, Aldehyde, Active methylene compounds | Organocatalyst for pyran-fused hybrids. nih.gov |

| [bmim]Br/AlCl₃ | Multicomponent reaction | Arenes, Cyclic anhydrides, Hydrazines | Ultrasound-promoted, recyclable ionic liquid. researchgate.net |

Data sourced from longdom.orgnih.govresearchgate.netacs.orgresearchgate.net.

Targeted Functionalization and Derivatization at the Phthalazinone Scaffold

Post-synthesis modification of the phthalazinone scaffold is a key strategy for creating analogues of this compound with diverse functionalities. researchgate.netresearchgate.net These modifications can be targeted at several positions on the heterocyclic ring system.

N-Alkylation and N-Acylation : The nitrogen atom at the N2 position is a common site for functionalization. daneshyari.com N-alkylation can be achieved using various alkyl halides, such as ethyl bromoacetate, in the presence of a base. ekb.eg This allows for the introduction of ester groups, which can be further converted into hydrazides and subsequently cyclized to form other heterocyclic rings like oxadiazoles. ekb.egresearchgate.net This approach has been used to connect the phthalazinone core to arylpiperazine fragments through an alkyl chain linker. nih.govcu.edu.eg

Derivatization at C4 : The substituent at the C4 position significantly influences the molecule's properties. While often introduced during the initial cyclocondensation (e.g., the methyl group from 2-acetylbenzoic acid), further modifications are possible. For instance, creating aminoalkyl substituents at C4 which can then be used as handles for attaching other moieties, such as dithiocarbamates, has been reported. nih.gov

Functionalization of the Benzo Ring : The aromatic part of the phthalazinone scaffold can undergo electrophilic substitution reactions. Furthermore, modern cross-coupling reactions provide powerful tools for its modification. For example, C-H amidation at the ortho-position of the N-phenyl group has been achieved using rhodium catalysis, yielding polycyclic benzotriazino phthalazinones after subsequent intramolecular cyclization. acs.org

Conversion to Thiones and Other Heterocycles : The carbonyl group at C1 can be converted to a thiocarbonyl (thione) using reagents like Lawesson's reagent. The resulting phthalazinethione can serve as a precursor for further reactions, for instance with hydrazine hydrate or ethyl chloroacetate (B1199739), to generate new fused heterocyclic systems. osf.ionih.gov The acetohydrazide derivative of the phthalazinone scaffold is a versatile intermediate that can react with various electrophiles to construct pyrazole (B372694), oxadiazole, and other heterocyclic rings attached to the core structure. nih.govfayoum.edu.eg

N-Alkylation and N-Substitution Strategies for the 2-Phenyl Moiety Introduction

The introduction and modification of the substituent at the N-2 position of the phthalazinone ring are fundamental strategies for creating analogues. This can be achieved either by starting with a substituted hydrazine or by subsequent reactions on the phthalazinone core.

A primary method for introducing a substituted phenyl group at the N-2 position involves the cyclocondensation reaction of a 2-acylbenzoic acid with a corresponding substituted phenylhydrazine. For instance, 4-methyl-2-(p-tolyl)phthalazin-1(2H)-one can be synthesized from 2-acetylbenzoic acid and p-tolylhydrazine. nih.gov This approach allows for a wide variety of substituents on the phenyl ring from the outset.

Furthermore, direct N-alkylation of the phthalazinone nitrogen (N-2) is a common and powerful strategy for derivatization. This reaction typically involves treating the parent phthalazinone with an alkylating agent in the presence of a base. For example, the chemoselective N-alkylation of 4-Benzyl-2H-phthalazin-1-one with ethyl chloroacetate using anhydrous potassium carbonate (K₂CO₃) in a mixture of acetone (B3395972) and DMF yields the N-substituted product, (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate, exclusively. nih.gov This method avoids O-alkylation of the carbonyl group. nih.gov

The choice of reaction conditions is crucial for directing the substitution. Studies have shown that N-alkylation can be performed with various alkyl halides, such as 1,2-dibromoethane, in DMF at elevated temperatures to produce N-bromoethyl derivatives, which serve as precursors for further functionalization. nih.gov

Table 1: Examples of N-Alkylation/Substitution Reactions for Phthalazinone Analogues

| Starting Material | Reagent(s) | Product | Reference |

| 4-Benzyl-2H-phthalazin-1-one | Ethyl chloroacetate, K₂CO₃, Acetone/DMF | (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate | nih.gov |

| 4-Methylphthalazin-1(2H)-one | 1,2-dibromoethane, K₂CO₃, DMF | 2-(2-Bromoethyl)-4-methylphthalazin-1(2H)-one | nih.gov |

| 4-(Bromophenyl)phthalazin-1(2H)-one | 1-bromo-2-chloroethane, K₂CO₃, DMF | 4-(4-Bromophenyl)-2-(2-chloroethyl)phthalazin-1(2H)-one | cu.edu.eg |

C-4 Methylation and Other Positional Derivatizations

The functionalization at the C-4 position of the phthalazinone ring is a key strategy for modulating the molecule's properties. The synthesis of the 4-methyl derivative itself is a foundational example of C-4 derivatization.

The synthesis of 4-methylphthalazin-1(2H)-one is commonly achieved by the reaction of 2-acetylbenzoic acid with hydrazine hydrate in a solvent like ethanol under reflux. nih.gov This cyclocondensation reaction directly installs the methyl group at the C-4 position. nih.gov This approach can be extended to use substituted hydrazines, such as methylhydrazine, to concurrently introduce substituents at both the N-2 and C-4 positions. nih.gov

Beyond simple methylation, other groups can be introduced at the C-4 position. For example, derivatives like 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones have been synthesized and identified as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). researchgate.net The synthesis of these C-4 substituted analogues often starts from 2-formylbenzoic acid, which is then elaborated through various reactions, including those that build the desired C-4 substituent. researchgate.netresearchgate.net

A notable method for further derivatization of a C-4 methyl group is Wohl-Ziegler bromination. This reaction uses N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide to convert a 4-methylphthalazinone into a 4-(bromomethyl)phthalazinone. nih.gov This brominated intermediate is highly valuable as it can be subsequently reacted with various nucleophiles to introduce a wide range of functionalities at the C-4 position via the methylene linker. nih.gov

Molecular Hybridization Techniques in this compound Design

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single new hybrid compound. This approach aims to create molecules with improved affinity, better selectivity, or a dual mechanism of action. The phthalazinone scaffold is a privileged structure frequently used in this technique. nih.gov

One example of this strategy is the creation of phthalazinone-dithiocarbamate hybrids. nih.gov In this design, a dithiocarbamate (B8719985) moiety is attached to the phthalazinone core, either at the N-2 position or via a linker at the C-4 position. nih.gov The synthesis involves creating an aminoalkyl-functionalized phthalazinone intermediate, which is then reacted in a one-pot synthesis with carbon disulfide and an appropriate electrophile (e.g., benzyl (B1604629) bromide) to form the final hybrid molecule. nih.gov

Another application of molecular hybridization is the development of pyran-linked phthalazinone-pyrazole hybrids. frontiersin.org These complex molecules are synthesized through a facile one-pot, three-component reaction (MCR) involving a substituted phthalazinone, a 1H-pyrazole-5-carbaldehyde, and an active methylene compound like malononitrile. frontiersin.org This strategy efficiently combines three distinct chemical moieties to generate novel and structurally complex hybrids with potential biological activities. frontiersin.org

Chemoselective Reactivity and Regioselectivity in this compound Synthesis

Controlling the selectivity of chemical reactions is paramount in the synthesis of complex molecules like phthalazinone derivatives. Chemoselectivity (differentiating between similar functional groups) and regioselectivity (controlling the position of a reaction on a molecule) are critical challenges that must be overcome to ensure the desired product is formed efficiently.

Controlling N- versus O-Alkylation

Phthalazinones exist in a tautomeric equilibrium between a lactam (amide) and a lactim (enolic) form. This creates an ambident nucleophile with two potential sites for alkylation: the ring nitrogen (N-alkylation) and the exocyclic carbonyl oxygen (O-alkylation). Controlling the outcome of alkylation reactions is a classic challenge in heterocyclic chemistry.

The selectivity between N- and O-alkylation can be influenced by several factors, including the nature of the electrophile, the base used, the solvent, and the counter-ion. nih.gov It has been reported that for similar heterocyclic systems like 2-pyridones, alkylation of an alkali salt in a polar aprotic solvent like DMF predominantly yields the N-alkylated product. nih.gov Conversely, using a silver salt of the heterocycle in a nonpolar solvent like benzene (B151609) can lead exclusively to the O-alkylated product. nih.gov

In the context of phthalazinone synthesis, specific conditions have been developed to favor one isomer over the other. For instance, the alkylation of 4-Benzyl-2H-phthalazin-1-one with ethyl chloroacetate in an acetone/DMF mixture with K₂CO₃ as the base proceeds with high chemoselectivity, affording only the N-substituted product. nih.gov In other systems, a combination of a sterically bulky alkylating agent and the electronic effects of the substrate can result in exclusive O-alkylation, even when using bases like NaH or K₂CO₃ in DMF. nih.gov This precise control is essential for the targeted synthesis of specific isomers for biological evaluation.

Palladium-Catalyzed C-N Bond Formations

Modern synthetic chemistry heavily relies on transition-metal catalysis to form challenging chemical bonds. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for constructing C-N bonds and are highly relevant to the synthesis of 2-arylphthalazinones. bohrium.commit.edu These methods provide an alternative to classical condensation with hydrazines and can offer broader substrate scope and milder reaction conditions. bohrium.com

One advanced strategy involves a palladium(II)-catalyzed intramolecular oxidative C-H/C-H cross-coupling of N'-methylenebenzohydrazides. rsc.org This process is believed to proceed via an electrophilic ortho-palladation followed by C-arylation of the carbon-nitrogen double bond to form the phthalazinone ring system directly. rsc.org

Another innovative approach is a one-pot synthesis of phthalazinones from 2-halomethyl benzoates, paraformaldehyde (as a C1 source), and aryl hydrazines, catalyzed by palladium. acs.org This method allows for the selective formation of various substituted phthalazinones in good yields. acs.org The development of new, highly active palladium catalyst systems, often employing bulky biaryl phosphine (B1218219) ligands, has been crucial for expanding the utility of these reactions, enabling the coupling of even electron-rich aryl halides under mild conditions. mit.edu These palladium-catalyzed methods represent a significant advance in the synthesis of the this compound core and its analogues.

Comprehensive Pharmacological Evaluation of 4 Methyl 2 Phenyl 2h Phthalazin 1 One Derivatives

Anticancer and Antiproliferative Activities of Phthalazinone Analogues

Phthalazinone derivatives have emerged as a promising class of compounds in oncology research, exhibiting notable antitumor and antiproliferative properties. osf.ionih.govresearchgate.netosf.io Their mechanism of action is often multifaceted, targeting key enzymes and signaling pathways involved in cancer cell growth and survival. The structural versatility of the phthalazinone scaffold allows for the synthesis of a wide array of analogues with diverse biological activities. researchgate.net

Poly(ADP-Ribose) Polymerase (PARP) Inhibition by 4-Methyl-2-phenyl-2H-phthalazin-1-one Derivatives

A significant area of investigation for phthalazinone derivatives is their ability to inhibit Poly(ADP-Ribose) Polymerase (PARP), a family of enzymes crucial for DNA repair. nih.govresearchgate.net PARP inhibitors are a targeted cancer therapy, particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. lookchem.comgoogle.com

Olaparib, a well-known PARP inhibitor, features a phthalazinone core structure and has been approved for treating certain types of cancers. nih.govresearchgate.net Research has focused on synthesizing novel 4-benzyl-2H-phthalazin-1-one derivatives with high inhibitory potency for both PARP-1 and PARP-2. nih.govacs.org For instance, one study reported a phthalazinone compound that emerged as a more potent PARP-1 inhibitor (IC50 = 97 nM) compared to Olaparib (IC50 = 139 nM). osf.ioresearchgate.net The inhibitory activities of these derivatives are often related to the type of substituent and the length of the alkyl chain connected to the aromatic ring. nih.gov

Furthermore, studies have shown that phthalazinone-based PARP inhibitors can selectively kill cancer cells with deficient DNA repair mechanisms. lookchem.com For example, certain derivatives displayed moderate to good inhibition against the BRCA1-deficient human breast cancer cell line MDA-MB-436, while being almost inactive against the wild-type MCF-7 cells. lookchem.com

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Several phthalazine (B143731) derivatives have been identified as potent inhibitors of VEGFR-2. rsc.orgresearchgate.netnih.gov

Novel phthalazine derivatives have been designed and synthesized, showing significant inhibitory activity against VEGFR-2. In one study, compounds 2g and 4a were identified as the most potent derivatives, inhibiting VEGFR-2 with IC50 values of 0.148 and 0.196 μM, respectively. rsc.orgresearchgate.netnih.gov These compounds also demonstrated excellent anticancer activities against MCF-7 and Hep G2 cancer cell lines. rsc.orgnih.gov The inhibitory activities of the tested compounds against VEGFR-2 ranged from IC50 values of 0.148 to 0.892 μM. researchgate.net Molecular modeling studies have been instrumental in understanding the binding interactions of these derivatives with the VEGFR-2 active site, corroborating the biological testing data. rsc.orgresearchgate.net

Aurora Kinase and Epidermal Growth Factor Receptor (EGFR) Modulation

Aurora kinases and the Epidermal Growth Factor Receptor (EGFR) are other important targets in cancer therapy, and phthalazinone derivatives have shown potential in modulating their activity. osf.ionih.gov

Pyrazole-phthalazinone hybrids have been identified as promising drug candidates for cancer treatment, acting as aurora kinase inhibitors. nih.gov A series of 2,4-disubstituted phthalazinones were evaluated for their antiproliferative activity and inhibition of Aurora kinases. osf.io One compound, N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl)methyl)benzamide, exhibited potent antiproliferation against five carcinoma cell lines with IC50 values ranging from 2.2-4.6 μM. osf.io

In the context of EGFR modulation, newly synthesized phthalazine-based derivatives have demonstrated potent cytotoxic activities against breast cancer cell lines. nih.gov Compounds 11d , 12c , and 12d showed significant cytotoxicity against MCF-7 and MDA-MB-231 cells. nih.gov Notably, compound 12d exhibited promising EGFR enzyme inhibition with an IC50 value of 21.4 nM, which was more potent than the reference drug erlotinib (B232) (IC50 = 80 nM). nih.gov

Cytotoxicity Against Human Cancer Cell Lines (e.g., HCT116, A549, MCF-7)

The antiproliferative effects of this compound analogues have been extensively evaluated against a panel of human cancer cell lines.

HCT116 (Colon Carcinoma): Novel phthalazine derivatives have shown promising cytotoxicity against HCT-116 cells. acs.orgresearchgate.net For instance, compounds 7c and 8b , which feature phenyl phthalazinone moieties, exhibited IC50 values of 1.36 and 2.34 μM, respectively. acs.org Another study reported that compounds 7a and 7b had high anticancer activities against HCT116 cells with IC50 values of 6.04 ± 0.30 and 13.22 ± 0.22 μM, respectively. researchgate.net

A549 (Lung Carcinoma): Several phthalazinone derivatives have demonstrated significant cytotoxic activity against the A549 lung carcinoma cell line. osf.ioosf.ioresearchgate.net In one study, phthalazinones 11c-i and 16b, c showed notable cytotoxicity at concentrations of 0.1, 1, and 10 μM. researchgate.net Another series of 1,4-disubstituted phthalazinylpiperazine derivatives also showed cytotoxic effects on A549 cells. researchgate.net

MCF-7 (Breast Adenocarcinoma): Phthalazinone derivatives have been tested for their cytotoxicity against the MCF-7 breast cancer cell line. rsc.orgnih.govnih.govnih.govresearchgate.net Compounds 11d , 12c , and 12d exhibited potent cytotoxic activities with IC50 values of 2.1, 1.4, and 1.9 μM, respectively. nih.gov In another study, compounds 2g and 4a were found to be the most potent against MCF-7 cells with IC50 values of 0.15 and 0.12 μM, respectively. nih.gov

Cytotoxicity of Phthalazinone Derivatives Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 7c | HCT-116 | 1.36 | acs.org |

| Compound 8b | HCT-116 | 2.34 | acs.org |

| Compound 7a | HCT-116 | 6.04 ± 0.30 | researchgate.net |

| Compound 11c | A549 | - | researchgate.net |

| Compound 12d | MCF-7 | 1.9 | nih.gov |

| Compound 2g | MCF-7 | 0.15 | nih.gov |

| Compound 4a | MCF-7 | 0.12 | nih.gov |

Anti-inflammatory Properties of this compound Analogues

In addition to their anticancer effects, phthalazinone derivatives are recognized for their anti-inflammatory properties. osf.ionih.govresearchgate.netosf.io Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are crucial enzymes in the metabolic pathways that produce pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govrsc.org

COX Inhibition: A series of 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity and in vitro COX-1/COX-2 inhibitory activity. eurekaselect.com Several of these compounds showed significant anti-inflammatory activities comparable to the standard drug celecoxib. osf.io Compounds 4 , 5 , and 8b were identified as the most potent and selective COX-2 inhibitors and were inactive against COX-1. eurekaselect.com This selectivity is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.

LOX Inhibition: Phthalazinone derivatives have also been investigated as inhibitors of 5-lipoxygenase (5-LOX). osf.ioresearchgate.net A series of phthalazinone derivatives bearing a methanesulfonyl group were designed and evaluated for their potency against 5-LOX. nih.gov One compound in this series exhibited the best activity with an IC50 value of 6.2 μM in a carrageenan-induced rat paw edema model. nih.gov

Enzyme Inhibition by Phthalazinone Derivatives

| Compound Class/Derivative | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives (e.g., 4, 5, 8b) | COX-2 | Potent and selective inhibition of COX-2 over COX-1. | eurekaselect.com |

| Phthalazinone with methanesulfonyl group | 5-LOX | IC50 value of 6.2 μM. | nih.gov |

| Phthalazinone derivative 11c | PARP-1 | IC50 value of 97 nM. | osf.ioresearchgate.net |

| Phthalazinone derivative 2g | VEGFR-2 | IC50 value of 0.148 μM. | rsc.orgresearchgate.netnih.gov |

| Phthalazinone derivative 4a | VEGFR-2 | IC50 value of 0.196 μM. | rsc.orgresearchgate.netnih.gov |

| Phthalazinone derivative 12d | EGFR | IC50 value of 21.4 nM. | nih.gov |

In Vivo and In Vitro Anti-inflammatory Efficacy

Derivatives of the phthalazinone scaffold have demonstrated notable anti-inflammatory properties in both laboratory and living organism models. A series of newly synthesized phthalazinone derivatives has been evaluated for in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model, a standard method for assessing acute inflammation. nih.govresearchgate.net In these studies, certain compounds exhibited significant anti-inflammatory effects that were comparable to the established non-steroidal anti-inflammatory drug (NSAID), etoricoxib. nih.gov Specifically, compounds designated as 2b and 2i showed potent activity at 3 and 5 hours post-carrageenan administration, respectively. nih.govresearchgate.net

Further research into a series of 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives also revealed significant anti-inflammatory activities when compared to the standard drug celecoxib. osf.io The mechanism for some of these derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. osf.ioresearchgate.net Several compounds were identified as potent and selective inhibitors of COX-2, an enzyme isoform induced during inflammation. osf.io This selectivity is a desirable trait in anti-inflammatory agents as it may lead to a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. osf.io Molecular docking studies have supported these findings, indicating that phthalazinedione derivatives can effectively bind to the active site of the COX-2 enzyme. researchgate.net

Table 1: In Vivo Anti-inflammatory Activity of Selected Phthalazinone Derivatives Data based on the carrageenan-induced rat paw edema model.

| Compound | Maximum Inhibition (%) | Time (hours) | Standard Drug |

|---|---|---|---|

| Derivative 2b | High | 3 | Etoricoxib |

| Derivative 2i | High | 5 | Etoricoxib |

| Various 4-(3,4-dimethylphenyl) derivatives | Significant | - | Celecoxib |

Note: Specific inhibition percentages were not detailed in the source material, but activity was described as "significant" and "comparable" to the standard drugs. nih.govresearchgate.netosf.io

Antimicrobial Efficacy of Phthalazinone Scaffolds

The phthalazinone core structure is a versatile scaffold that has been extensively explored for its potential in developing new antimicrobial agents. jst.go.jpnih.govimedpub.com Derivatives have shown a broad range of activities against various pathogenic microbes, including bacteria and fungi. osf.ioresearchgate.net

Antibacterial Spectrum and Potency

Phthalazinone derivatives have been tested against a variety of both Gram-positive and Gram-negative bacteria. researchgate.net Studies have employed methods such as the disk diffusion technique to evaluate the antibacterial efficacy of newly synthesized compounds against species like Bacillus subtilis (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). researchgate.net In some evaluations, the potency of these derivatives was compared to standard antibiotics like Amoxicillin. researchgate.net

Research has shown that specific structural modifications to the phthalazinone core can lead to significant antibacterial activity. For instance, certain triazole-based oxadiazolo/thiadiazolo–phthalazines were found to be effective against Staphylococcus epidermidis and P. aeruginosa. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies have also been employed to predict the antibacterial activity of phthalazinedione derivatives against strains such as Bacillus thuringiensis and Escherichia coli, further guiding the design of more potent compounds. nanobioletters.com

Table 2: Antibacterial Activity of Selected Phthalazinone Derivatives

| Derivative Class | Target Bacteria (Gram-positive) | Target Bacteria (Gram-negative) | Efficacy Noted |

|---|---|---|---|

| General Phthalazinones | Bacillus subtilis | Pseudomonas aeruginosa | Variable Inhibition |

| Triazolo-phthalazines | Staphylococcus epidermidis | Pseudomonas aeruginosa | Effective |

| Phthalazinedione Derivatives | Bacillus thuringiensis | Escherichia coli | Predicted Potent Activity |

Note: This table summarizes the spectrum of activity reported in various studies. researchgate.netresearchgate.netnanobioletters.com

Antifungal Activities (e.g., against Candida albicans, Cryptococcus neoformans)

The antifungal potential of phthalazinone derivatives is significant, particularly as enhancers of existing antifungal medications and as standalone agents. osf.io Several studies have highlighted that certain phthalazinones act as potent enhancers of fluconazole (B54011), a common azole antifungal, against Candida albicans. nih.govnih.gov This synergistic effect is observed even in fluconazole-resistant strains, with some phthalazinone analogues demonstrating efficacy at very low concentrations (EC50 as low as 1 nM). osf.ionih.govnih.gov One notable compound, a bromophenyl phthalazinone (referred to as phthalazinone 24), was identified as the most active in these synergistic assays. nih.gov

Beyond their synergistic capabilities, some phthalazinone derivatives possess intrinsic antifungal properties. A study of twenty-five polysubstituted phthalazinone derivatives identified 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one as having remarkable antifungal activity against dermatophytes and, notably, Cryptococcus neoformans, a pathogenic yeast that can cause severe infections. osf.ionih.gov Testing has also been conducted against other fungi, such as Aspergillus niger. researchgate.net

Table 3: Antifungal Profile of Key Phthalazinone Derivatives

| Compound/Derivative | Fungal Species | Type of Activity |

|---|---|---|

| Bromophenyl phthalazinone (24) | Candida albicans (including resistant strains) | Potent synergy with fluconazole |

| 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one | Dermatophytes, Cryptococcus neoformans | Remarkable intrinsic activity |

| Various Phthalazinones | Candida albicans, Aspergillus niger | General antifungal activity |

Note: This table highlights the most significant findings from antifungal research. researchgate.netosf.ionih.govnih.gov

Antiviral Applications and Nucleoside Analogues

The therapeutic potential of the phthalazinone scaffold extends to antiviral applications. osf.ioresearchgate.netresearchgate.net Recent and significant findings have identified phthalazinone derivatives as potent inhibitors of the Rabies virus (RABV). nih.govpasteur.fr Through the screening of a large compound library, these derivatives were found to disrupt the viral replication complex, a crucial component for viral propagation. nih.gov This mechanism suggests a broad potential, not only against lyssaviruses like RABV but possibly against other viruses in the Mononegavirales order. pasteur.fr In vivo experiments in mouse models have shown that these compounds can delay the onset of clinical signs of rabies. nih.gov In addition to these specific findings, various N- and S-alkylated phthalazine derivatives have also been synthesized and screened for general antiviral activity. researchgate.net

Other Significant Biological Activities and Therapeutic Potential

The versatile structure of phthalazinone has allowed for its investigation in a multitude of therapeutic areas beyond antimicrobial and anti-inflammatory applications. nih.govnih.gov Its derivatives have been noted for their potential in managing metabolic and cardiovascular conditions. researchgate.net

Antidiabetic and Antihypertensive Effects

The phthalazinone nucleus is a recurring feature in compounds explored for antidiabetic properties. jst.go.jpresearchgate.netresearchgate.net While the broader class of phthalazinones is recognized for this potential, specific detailed studies on this compound derivatives in this context are less common in the reviewed literature.

In contrast, the antihypertensive effects of phthalazine and phthalazinone derivatives are well-documented. researchgate.net The drug Hydralazine, a phthalazine derivative, is a known antihypertensive medication. researchgate.netresearchgate.net Research has focused on developing new phthalazinone-based compounds with improved efficacy. One study detailed the synthesis of N-substituted phthalazine-1,4-dione derivatives, which were screened for their ability to reduce blood pressure in a rat model of induced hypertension. ijpsr.com The results indicated that several of the synthesized compounds exhibited antihypertensive activity comparable to Hydralazine. ijpsr.com The mechanism of action for some derivatives is linked to their effect on α1-adrenoceptors, which play a role in regulating blood pressure. nih.gov For example, a series of new 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives were designed to target these receptors. nih.gov Another derivative, DJ-1461, also demonstrated notable antihypertensive activity in early studies. nih.gov

Antithrombotic and Platelet Aggregation Inhibition

Derivatives of the phthalazinone scaffold have been investigated for their potential to interfere with thrombosis and platelet aggregation, which are critical processes in the development of atherothrombotic events. nih.gov Research into 2-phenyl-1(2H)-phthalazinone derivatives has shown specific inhibitory effects on platelet aggregation. jst.go.jpnih.gov

In one study, a series of 2-phenyl-1(2H)-phthalazinone derivatives were synthesized and evaluated for their ability to inhibit platelet aggregation. jst.go.jpnih.gov While the compounds did not show a significant effect on platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP), several derivatives demonstrated effective inhibition of platelet aggregation when induced by arachidonic acid. jst.go.jp Specifically, compounds designated as 4l, 4m, 16a, and 16c were identified as effective inhibitors in this context. jst.go.jp The diverse biological activities of 4-substituted alkyl-1-(2H)phthalazinones are well-recognized, including the inhibition of platelet aggregation. jst.go.jpcu.edu.eg The phthalazine structure is considered a key pharmacophore for various biological activities, including antithrombotic effects. sci-hub.semdpi.com

Table 1: Inhibition of Arachidonic Acid-Induced Platelet Aggregation by 2-Phenyl-1(2H)-phthalazinone Derivatives This table is based on findings that certain derivatives effectively inhibited platelet aggregation induced by arachidonic acid. Specific quantitative data was not available in the provided search results.

| Compound | Inhibitory Activity on Arachidonic Acid-Induced Aggregation |

|---|---|

| 4l | Effective |

| 4m | Effective |

| 16a | Effective |

| 16c | Effective |

Modulation of Neurotransmitter Receptors and Ion Channels

Phthalazinone derivatives have been shown to interact with various neurotransmitter receptors and ion channels, indicating their potential as modulators of central nervous system (CNS) activity. A significant area of research has focused on their role as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission. sapub.orgresearchgate.net

Several series of 1,2-dihydrophthalazine (B1244300) derivatives have been developed that possess anticonvulsant activity through non-competitive antagonism of AMPA receptors. sapub.orgresearchgate.net Furthermore, certain phthalazine derivatives have demonstrated a high affinity for the AMPA-R. sapub.org

In addition to glutamate (B1630785) receptors, research has explored the interaction of phthalazinone derivatives with adrenergic and serotoninergic receptors. researchgate.netnih.gov A series of new 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives, characterized by a phenylphthalazinone core linked via an alkyl chain to an arylpiperazine group, were evaluated for their affinity for α1- and α2-adrenoceptors (AR) and the 5-HT1A serotonin (B10506) receptor. researchgate.netnih.gov The inclusion of an arylpiperazine moiety is often associated with affinity for these receptors. researchgate.net Studies have designed and synthesized novel 4-(4-bromophenyl)phthalazine derivatives connected by an alkyl spacer to an amine or N-substituted piperazine, identifying them as promising α-adrenoceptor antagonists. cu.edu.egnih.gov Some of these compounds displayed significant α-blocking activity. cu.edu.egnih.gov

The interaction with GABAergic systems has also been noted. Phthalazinone derivatives have been studied as GABA-A receptor antagonists. cu.edu.eg GABAergic input is crucial for the development of certain neuronal cells, and GABA(A) receptor antagonists like bicuculline (B1666979) can disrupt these processes, highlighting the importance of this receptor system. nih.gov

Table 2: Receptor Binding Affinity of Selected 4-Arylpiperazine Phthalazinone Derivatives This table summarizes the pharmacological evaluation of new derivatives for their affinity towards various receptors. The specific Ki (nM) values were not detailed in the provided search results, but their evaluation was confirmed.

| Compound Type | Target Receptors Evaluated |

|---|---|

| 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives | α1-Adrenoceptor, α2-Adrenoceptor, 5HT(1A) Receptor |

| 4-(4-Bromophenyl)phthalazine derivatives | α-Adrenoceptor |

Anticonvulsant and Antidepressant Activities

The phthalazinone scaffold is a prominent feature in the development of novel anticonvulsant agents. sci-hub.se Numerous studies have synthesized and evaluated various phthalazinone derivatives for their ability to protect against seizures in established preclinical models, such as the pentylenetetrazole (PTZ)-induced convulsion and maximal electroshock (MES) tests. sapub.orgresearchgate.netresearchgate.netnih.gov

A series of compounds based on a 4-(4-chlorophenyl)-(2H)-phthalazinone structure were synthesized and tested, with one compound, designated 9b, showing the highest anticonvulsant activity in the PTZ model. sapub.orgresearchgate.net Another study focused on phthalazinedione derivatives bearing a substituted oxadiazole moiety; these compounds showed considerable anticonvulsant activity in either the MES or PTZ test, suggesting they could be novel, broad-spectrum anticonvulsants. researchgate.netnih.gov

The mechanism for this anticonvulsant activity is often linked to the modulation of neurotransmitter receptors. sapub.org Many phthalazine derivatives are reported to exert their effects through the antagonism of AMPA receptors. sapub.orgresearchgate.net For instance, a series of 4-aryl-6,7-methylenedioxyphthalazin-1(2H)-ones were found to be potent anticonvulsants against audiogenic seizures. acs.org The most active compound, 4-(4-aminophenyl)-2-butylcarbamoyl-6,7-methylenedioxyphthalazin-1(2H)-one (21), also suppressed seizures induced by MES, PTZ, and AMPA itself. acs.org

In addition to anticonvulsant properties, certain phthalazinone derivatives have shown potential as antidepressant agents. sci-hub.seresearchgate.netnih.gov This activity is often associated with derivatives containing an arylpiperazine fragment, which can confer affinity for serotonin receptors. researchgate.net Preliminary studies have demonstrated that novel arylpiperazine pyrrolidin-2-one derivatives possess antidepressant-like activities in the forced swimming test. researchgate.net

Table 3: Anticonvulsant Activity of Selected Phthalazinone Derivatives This table highlights key findings from anticonvulsant screenings of various phthalazinone series.

| Derivative Series | Test Model(s) | Most Active Compound(s) | Proposed Mechanism |

|---|---|---|---|

| 4-(4-chlorophenyl)-(2H)-phthalazinones | PTZ-induced seizures | Compound 9b | AMPA Receptor Antagonism |

| Phthalazinedione-oxadiazoles | MES and PTZ | X(1-7) series | Not specified |

| 4-Aryl-6,7-methylenedioxyphthalazin-1(2H)-ones | Audiogenic, MES, PTZ, AMPA-induced seizures | Compound 21 | AMPA Receptor Antagonism |

Aldose Reductase and Phosphodiesterase (PDE) Inhibition

Phthalazine-containing agents have demonstrated notable enzyme inhibitory activities, particularly against aldose reductase and phosphodiesterases (PDEs). sci-hub.se The inhibition of these enzymes is linked to a range of therapeutic effects.

Phosphodiesterase (PDE) Inhibition: Inhibitors of PDE4 are recognized as an important class of anti-inflammatory drugs. osf.io Research has identified a series of 2-substituted phthalazinone derivatives as potent PDE4 inhibitors that also suppress the production of the pro-inflammatory cytokine TNF-α. osf.io

The role of phthalazinones as PDE inhibitors has been extensively explored in the context of parasitic diseases. nih.govnih.govasm.org Cyclic AMP (cAMP) signaling is critical for the survival of trypanosomatid parasites, and its regulation is a promising drug target. nih.govresearchgate.net The tetrahydrophthalazinone derivative NPD-008 was identified as a selective inhibitor of Trypanosoma brucei PDE B1 (TbrPDEB1). nih.govasm.org Subsequent studies confirmed its activity against Trypanosoma cruzi, where it elevates cAMP levels, and against intracellular amastigotes of Leishmania amazonensis and Leishmania infantum. nih.govasm.org Further investigation into a panel of 12 new phthalazinone PDE inhibitors revealed that several compounds displayed strong effects against different forms and strains of T. cruzi. nih.govresearchgate.net One of the most active inhibitors, NPD-040, showed a synergistic effect when combined with benznidazole (B1666585) against intracellular amastigotes. nih.gov

Aldose Reductase (AR) Inhibition: Phthalazine derivatives are also known to be effective inhibitors of aldose reductase. sci-hub.se This enzyme is a key component of the polyol pathway, which is implicated in the pathogenesis of diabetic complications. While the general class of phthalazines is recognized for this activity, specific data on this compound was not detailed in the provided search results.

Table 4: Activity of Phthalazinone PDE Inhibitors Against Trypanosomatids

| Compound | Target Organism(s) | Effect |

|---|---|---|

| NPD-008 | T. cruzi, L. amazonensis, L. infantum | Inhibits parasite growth; increases cAMP levels. EC50: 6.6 to 39.5 μM for T. cruzi |

| NPD-040 | T. cruzi | Potent activity against intracellular amastigotes and bloodstream trypomastigotes; Synergistic with benznidazole |

| NPD-001 | T. cruzi | Increases intracellular cAMP content in bloodstream trypomastigotes and amastigotes |

Antileishmanial and Antitrypanosomal Properties

Building on their ability to inhibit phosphodiesterases, phthalazinone derivatives have emerged as a promising class of compounds with direct activity against the protozoan parasites responsible for leishmaniasis and trypanosomiasis (Chagas disease). sci-hub.se The primary mechanism of action for many of these compounds is the disruption of the parasite's cAMP signaling pathway through PDE inhibition. nih.govasm.org

The tetrahydrophthalazinone NPD-008 has shown activity against various forms and strains of Trypanosoma cruzi, the causative agent of Chagas disease, with 50% effective concentrations (EC50) ranging from 6.6 to 39.5 μM. nih.gov This compound was also found to be moderately active against the intracellular amastigote forms of Leishmania amazonensis and Leishmania infantum. nih.govasm.org A broader evaluation of 12 phthalazinone PDE inhibitors identified four compounds with strong effects against intracellular T. cruzi amastigotes and three that were at least as potent as the standard drug benznidazole against bloodstream trypomastigotes. nih.govresearchgate.net Treatment of parasites with these inhibitors leads to an increase in intracellular cAMP levels, which is detrimental to their survival. nih.gov

An alternative mechanism has been identified for other classes of phthalazine derivatives. A series of imidazole-containing phthalazine derivatives demonstrated effective in vitro leishmanicidal activity against L. infantum, L. braziliensis, and L. donovani. nih.govdntb.gov.ua The activity of these compounds is linked to the inhibition of the parasite's iron superoxide (B77818) dismutase (Fe-SOD), an enzyme crucial for its defense against oxidative stress. nih.govdntb.gov.ua

Table 5: In Vitro Antiprotozoal Activity of Phthalazinone Derivatives

| Compound/Derivative Class | Target Parasite(s) | Mechanism of Action |

|---|---|---|

| Tetrahydrophthalazinone NPD-008 | T. cruzi, L. amazonensis, L. infantum | PDE Inhibition |

| Phthalazinone PDE Inhibitors (e.g., NPD-040) | T. cruzi | PDE Inhibition |

| Imidazole-containing phthalazines | L. infantum, L. braziliensis, L. donovani | Fe-SOD Inhibition |

Antioxidant and Acetylcholinesterase Inhibitory Activities

Antioxidant Activity: Certain phthalazine derivatives have been designed and synthesized to evaluate their potential as antioxidant agents. researchgate.net In one such study, new phthalazine scaffolds were created through hybridization with pharmacophoric groups known for antioxidant properties, including glycine (B1666218) hydrazides, amides, and hydrazones. researchgate.net The resulting compounds were screened for their in vitro antioxidant capacity using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. researchgate.net The study found that a compound designated as '5' exhibited the best activity, while another, '12', showed moderate activity. researchgate.net Other synthesized compounds displayed a range of weak to mild antioxidant potential. researchgate.net The synthesis of new phthalazinone derivatives containing a benzyl (B1604629) moiety has also been undertaken to investigate their antioxidant, among other biological, activities. jst.go.jpnih.gov

Acetylcholinesterase Inhibitory Activity: The inhibition of acetylcholinesterase (AChE) is a primary strategy for the management of Alzheimer's disease. Research into multifunctional agents for this neurodegenerative disorder has included the phthalazinone structure. A study focused on the design and evaluation of 4-aminoalkyl-1(2H)-phthalazinones as potential multifunctional anti-Alzheimer's disease agents, which implies the investigation of AChE inhibitory activity as a key component of their therapeutic profile. jst.go.jp While specific data on the AChE inhibitory activity of this compound was not available in the search results, the inclusion of the phthalazinone scaffold in this line of research highlights its relevance for developing agents targeting cholinergic pathways.

Table 6: In Vitro Antioxidant Activity of Synthesized Phthalazine Derivatives This table is based on findings from an ABTS antioxidant assay.

| Compound | Antioxidant Activity Level |

|---|---|

| Compound 5 | Best Activity |

| Compound 12 | Moderate Activity |

| Other Derivatives | Weak to Mild Activity |

Structure Activity Relationship Sar Studies and Structural Modifications for 4 Methyl 2 Phenyl 2h Phthalazin 1 One Optimization

Impact of Substituent Variation at the Phthalazinone Core

The phthalazinone core is a versatile scaffold in medicinal chemistry, and substitutions at various positions can dramatically alter the biological effects of the resulting compounds. For 4-Methyl-2-phenyl-2H-phthalazin-1-one, the substituents at the C-4 and N-2 positions, as well as other modifications like halogenation, are pivotal in defining its interaction with biological targets.

Role of the Methyl Group at the C-4 Position on Biological Activity

The methyl group at the C-4 position of the phthalazinone ring plays a significant role in the molecule's interaction with its biological targets. While direct comparative studies on the biological activity of this compound versus its non-methylated counterpart, 2-phenyl-2H-phthalazin-1-one, are not extensively detailed in publicly available research, general principles of structure-activity relationships (SAR) in medicinal chemistry suggest its importance.

Influence of Phenyl and Substituted Phenyl Groups at the N-2 Position on Pharmacological Profile

The phenyl group at the N-2 position is a critical pharmacophoric element. Its aromatic nature allows for potential π-π stacking interactions with aromatic residues in the binding sites of target proteins. The electronic properties of this phenyl ring can be modulated by introducing various substituents, which can significantly impact the compound's pharmacological profile.

Research on related phthalazinone derivatives has shown that substitutions on the N-2 phenyl ring can fine-tune the compound's activity and selectivity. For example, in a series of 2-phenyl-1(2H)-phthalazinone derivatives, ortho-substituted analogs showed the most potent inhibitory effects on platelet aggregation. researchgate.net This suggests that the position of the substituent on the phenyl ring is crucial for optimal interaction with the target. The introduction of an amino group at the para-position of the N-2 phenyl ring, as seen in 2-(4-Amino-phenyl)-4-methyl-2H-phthalazin-1-one, can introduce a potential hydrogen bonding site, which could alter its binding mode and biological activity. nih.gov

| Compound/Derivative | Substitution at N-2 Phenyl Ring | Observed Effect on Biological Activity |

| 2-phenyl-1(2H)-phthalazinone derivatives | Ortho-substitution | Potent inhibition of platelet aggregation researchgate.net |

| 2-(4-Amino-phenyl)-4-methyl-2H-phthalazin-1-one | Para-amino substitution | Potential for altered binding and activity nih.gov |

Effects of Other Substituents (e.g., Halogenation, Alkyl Chains) on Activity and Selectivity

Beyond the core methyl and phenyl groups, further modifications to the phthalazinone scaffold, such as halogenation and the introduction of alkyl chains, have been explored to enhance activity and selectivity.

Halogenation: The introduction of halogen atoms, such as chlorine or bromine, to the phthalazinone or the N-2 phenyl ring can significantly alter the electronic and lipophilic properties of the molecule. Halogenation can lead to improved binding affinity through halogen bonding and can also influence the metabolic stability of the compound. For instance, in a study of 4-(4-bromophenyl)phthalazine derivatives, the bromine atom was a key feature for their α-adrenoceptor antagonist activity. acs.org

Alkyl Chains: The attachment of alkyl chains, often as linkers to other functional groups, is a common strategy to explore the binding pocket of a target and to modulate the compound's physicochemical properties. The length and flexibility of these alkyl chains are critical. In a series of 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives, an alkyl chain was used to connect the phthalazinone core to an arylpiperazine residue, leading to compounds with high affinity and selectivity for α1-adrenoceptors. nih.gov The length of this alkyl chain was found to be a determinant of the affinity for the receptor.

| Modification | Position of Modification | Observed Effect |

| Bromination | 4-position of the phthalazinone core | Key for α-adrenoceptor antagonist activity acs.org |

| Alkyl chain linker | N-2 position | Influences affinity for α1-adrenoceptors nih.gov |

Molecular Geometry and Conformational Analysis in Biological Recognition

The three-dimensional shape and conformational flexibility of this compound are crucial for its recognition by and interaction with biological macromolecules. X-ray crystallography and computational modeling studies of related phthalazinone derivatives have provided insights into their preferred conformations.

The phthalazinone ring system is generally planar. However, the N-2 phenyl ring is typically twisted out of the plane of the phthalazinone core. The dihedral angle between these two ring systems is a key conformational parameter that can influence how the molecule fits into a binding site. This twist can be influenced by the presence and nature of substituents on both the phthalazinone core and the phenyl ring. The specific conformation adopted by the molecule upon binding to its target can be critical for its biological activity.

Pharmacophore Elucidation and Derivatization Strategies

Pharmacophore modeling is a powerful tool used to identify the essential structural features of a molecule that are responsible for its biological activity. For the phthalazinone class of compounds, several pharmacophore models have been developed to guide the design of new, more potent and selective analogs. nih.gov

A general pharmacophore for many biologically active phthalazinones includes:

A hydrogen bond acceptor (the carbonyl oxygen of the phthalazinone ring).

A hydrophobic region (the fused benzene (B151609) ring of the phthalazinone core).

An aromatic feature (the N-2 phenyl ring).

Specific steric and electronic features determined by substituents.

Derivatization strategies for this compound often focus on modifying the N-2 and C-4 positions to optimize interactions with the target. This can involve:

Introducing various substituents on the N-2 phenyl ring to probe for additional binding interactions.

Replacing the C-4 methyl group with other functionalities to alter steric and electronic properties.

Attaching different linkers and terminal groups at the N-2 position to extend into and interact with different regions of the binding pocket. acs.orgnih.gov

These strategies aim to improve the compound's affinity, selectivity, and pharmacokinetic properties, ultimately leading to the development of more effective therapeutic agents.

Mechanistic Investigations of 4 Methyl 2 Phenyl 2h Phthalazin 1 One Action

Biochemical Targets and Signaling Pathways

Investigations into the broader family of phthalazinone compounds suggest that their anticancer effects may stem from interactions with specific signaling pathways that regulate cell life and death. evitachem.com However, specific studies identifying the biochemical targets and modulated signaling pathways for 4-Methyl-2-phenyl-2H-phthalazin-1-one are not available.

Apoptosis Induction PathwaysApoptosis, or programmed cell death, is a critical process for eliminating malignant cells. It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways, both of which converge on the activation of effector caspases that execute cellular dismantling.nih.govmdpi.comSome studies propose that phthalazinone compounds may induce apoptosis in cancer cells, potentially through the activation of specific signaling cascades or the generation of reactive oxygen species.evitachem.com

Despite these general observations for the compound class, there is no specific research detailing the apoptosis induction pathways activated by this compound. It is unknown whether it engages the intrinsic or extrinsic pathways or what its effects are on key apoptotic proteins like caspases or the Bcl-2 family.

Cell Cycle Arrest MechanismsCell cycle checkpoints are crucial for maintaining genomic integrity, and their dysregulation is a hallmark of cancer. Inducing cell cycle arrest is a key strategy for many anticancer agents.sgul.ac.uknih.govThis arrest can occur at various phases (G1, S, or G2/M) and is controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs).nih.govmdpi.com

While various complex phthalazinone derivatives have been shown to induce cell cycle arrest, mdpi.com no studies have been published that specifically analyze the effect of this compound on cell cycle progression in any cell line. Therefore, the specific phase of arrest and the molecular mechanisms involved remain uncharacterized for this compound.

Enzyme Inhibition Profiles

The phthalazinone scaffold is a well-established structural motif for the development of enzyme inhibitors, a primary mechanism through which many modern therapeutics function. evitachem.comosf.io

Poly(ADP-Ribose) Polymerase (PARP) Binding and Catalytic InhibitionPoly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are central to the DNA damage response. Inhibiting PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The phthalazinone core is a key structural feature of several potent PARP inhibitors.dntb.gov.uanih.govThese inhibitors typically function by competing with the enzyme's natural substrate, NAD+, thereby preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on DNA, which leads to cytotoxic double-strand breaks.

Although the phthalazinone scaffold is strongly associated with PARP inhibition, specific data on the binding affinity (Kᵢ) or catalytic inhibition (IC₅₀) of this compound against any PARP enzyme is not present in the available scientific literature.

Kinase Inhibition (VEGFR-2, Aurora Kinase, PAK4)Protein kinases are critical regulators of numerous cellular processes, and their aberrant activity is a frequent driver of cancer. Consequently, kinase inhibitors are a major class of anticancer drugs. Certain phthalazinone derivatives have been developed as inhibitors of various kinases, including those involved in angiogenesis like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and those regulating mitosis, such as Aurora Kinases.osf.iobiorxiv.org

There are no published research findings on the inhibitory activity of this compound against VEGFR-2, Aurora Kinase, PAK4, or any other protein kinase.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ / Kᵢ |

|---|---|

| VEGFR-2 | No data available |

| Aurora Kinase | No data available |

| PAK4 | No data available |

Phosphodiesterase (PDE) InhibitionPhosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cAMP and cGMP. Inhibition of specific PDE isoforms has been pursued as a therapeutic strategy for a range of conditions. Some phthalazinone derivatives have been identified as inhibitors of cyclic AMP PDE.osf.io

A review of the literature indicates that there are no specific studies evaluating the inhibitory profile of this compound against any phosphodiesterase isoenzyme.

Table 2: Phosphodiesterase (PDE) Inhibition Profile of this compound

| PDE Isoform | IC₅₀ / Kᵢ |

|---|---|

| PDE1 | No data available |

| PDE2 | No data available |

| PDE3 | No data available |

| PDE4 | No data available |

| PDE5 | No data available |

Receptor Binding Mechanisms

The phthalazinone core structure has been identified as a privileged scaffold in medicinal chemistry, serving as the foundation for designing ligands that target various receptors. Studies have particularly focused on its role in antagonizing adrenoceptors and modulating histamine (B1213489) receptors.

The phthalazinone framework is a recognized structural motif in the development of alpha-1 (α₁) adrenoceptor antagonists. researchgate.netnih.gov The α₁-adrenoceptors, which include subtypes α₁ₐ, α₁ₑ, and α₁ₑ, are G protein-coupled receptors that mediate physiological processes through the Gq/11 protein signaling pathway. jst.go.jp Antagonists targeting these receptors are clinically significant, particularly for relaxing smooth muscle. jst.go.jp

Research has been directed toward synthesizing and evaluating novel derivatives of the phthalazinone core to achieve high affinity and selectivity for α₁-adrenoceptors. researchgate.netosf.io Studies involve creating new series of compounds where a phenylphthalazin-1(2H)-one fragment is connected to other moieties, such as an arylpiperazine residue, through an alkyl chain. nih.govosf.io These structural modifications are systematically analyzed to establish structure-activity relationships (SAR) and optimize the antagonistic activity at α₁-adrenoceptors. osf.io For instance, research into certain phthalazinone-based H₁ receptor antagonists also revealed their binding affinities for α₁ₐ and α₁ₑ adrenoceptors, highlighting the scaffold's potential for cross-receptor activity. nih.gov

| Compound | α₁ₐ pKi | α₁ₑ pKi |

|---|---|---|

| Azelastine | 7.3 | 7.3 |

The phthalazinone scaffold is a cornerstone in the development of potent histamine H₁ receptor antagonists. nih.govosf.io This is exemplified by the clinically used antihistamine, Azelastine, which is a phthalazinone derivative. The H₁ receptor plays a crucial role in allergic reactions, and its blockade is a primary strategy for treating conditions like allergic rhinitis. nih.govebi.ac.uk

Medicinal chemistry campaigns have successfully synthesized series of phthalazinone analogues with high affinity for the H₁ receptor. nih.govnih.gov Research has shown that specific amide-containing phthalazinone derivatives can be equipotent with, and longer-acting than, established clinical standards. nih.gov One such derivative demonstrated high selectivity, with over 1000-fold specificity for the H₁ receptor compared to the H₂, H₃, and H₄ subtypes. nih.gov Furthermore, the phthalazinone core has been utilized to create bivalent ligands that act as antagonists for both the H₁ and H₃ receptors simultaneously. nih.govosf.ioebi.ac.uk This dual activity is investigated for potentially improved efficacy against symptoms like nasal congestion, which are not fully addressed by first-generation antihistamines. osf.ioebi.ac.uk

| Compound | H₁ pKi | H₁ pA₂ |

|---|---|---|

| Azelastine | 8.9 | 9.7 |

| Analogue 3e | - | 9.9 |

| Analogue 3g | - | 9.7 |

| Analogue 9g | - | 10.0 |

Anti-infective Mechanisms (e.g., NADH Oxidation Interference, Antifungal Synergy)

Beyond receptor modulation, compounds featuring the phthalazinone structure have demonstrated significant potential as anti-infective agents. The proposed mechanisms include interference with essential metabolic pathways and, most notably, synergistic action with existing antifungal drugs. osf.ionih.gov

A key finding is the potent synergy phthalazinone compounds exhibit with azole antifungals, such as fluconazole (B54011), against the pathogenic yeast Candida albicans. ebi.ac.uk Research identified several phthalazinone analogues that act as potent enhancers of fluconazole's activity. ebi.ac.uk This synergistic interaction means that the presence of the phthalazinone compound dramatically lowers the concentration of fluconazole required to inhibit fungal growth. ebi.ac.uk In studies against fluconazole-resistant C. albicans, a lead phthalazinone compound demonstrated a potent effect, suggesting a mechanism that helps overcome fungal drug resistance. ebi.ac.uk The isosteric isoquinolone core, which is structurally similar to the phthalazinone core, also showed comparable synergistic activity, indicating the importance of this general bicyclic scaffold in eliciting the antifungal effect. ebi.ac.uk